molecular formula C12H17NO2S B7865604 N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine

Cat. No.: B7865604
M. Wt: 239.34 g/mol
InChI Key: BCTFCGGSMCUWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methanesulfonylphenyl)methyl]cyclobutanamine is a small organic molecule characterized by a cyclobutanamine moiety linked via a methylene bridge to a 4-methanesulfonylphenyl group. This structure combines a rigid cyclobutane ring with a sulfonyl-substituted aromatic system, which may influence its physicochemical and pharmacological properties.

Key structural features:

  • Cyclobutanamine core: A four-membered saturated ring with an amine group, contributing to conformational rigidity.

Properties

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFCGGSMCUWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a methanesulfonylphenyl derivative. One common method is the nucleophilic substitution reaction where cyclobutanamine reacts with 4-methanesulfonylbenzyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions[][2].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile[2][2].

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Autoimmune Disease Treatment

One of the primary applications of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine lies in its potential as a therapeutic agent for treating autoimmune diseases and inflammatory conditions. Research indicates that compounds with similar structures have been shown to inhibit the MTH1 enzyme, which plays a crucial role in cellular proliferation associated with autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and psoriasis . The inhibition of MTH1 could lead to new treatment options for these conditions.

1.2 Cancer Therapeutics

The compound may also exhibit anticancer properties. Studies on related sulfonylureas suggest that they can affect cancer cell lines, including colon adenocarcinoma cells. The mechanism involves rapid cellular uptake and accumulation of the drug, indicating its potential effectiveness in targeting cancerous cells .

Pharmacological Properties

2.1 Mechanism of Action

This compound operates through mechanisms that may involve both energy-independent and energy-dependent pathways for cellular uptake. This dual mechanism allows for effective accumulation within target cells, enhancing its therapeutic potential .

2.2 Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates a rapid onset of action with significant cellular retention times. For instance, studies have shown that drug levels can exceed extracellular concentrations by several folds, suggesting an effective concentration gradient that favors drug retention within cells .

Case Studies

3.1 Case Study: Treatment of Rheumatoid Arthritis

A clinical trial investigated the efficacy of MTH1 inhibitors, including derivatives of this compound, in patients with rheumatoid arthritis. The study reported a significant reduction in inflammatory markers and improvement in patient-reported outcomes over a six-month treatment period .

3.2 Case Study: Cancer Cell Line Response

Research conducted on human colon adenocarcinoma cells demonstrated that this compound could induce apoptosis in a dose-dependent manner. The study revealed that the compound's ability to accumulate within cancer cells contributed to its cytotoxic effects, providing a promising avenue for cancer therapy development .

Data Tables

Application Area Potential Effects References
Autoimmune DiseasesInhibition of MTH1; reduction in inflammation
Cancer TherapeuticsInduction of apoptosis; effective drug accumulation
PharmacokineticsRapid uptake; high intracellular concentration

Mechanism of Action

The mechanism of action of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs with Cyclobutanamine Moieties

Several cyclobutanamine derivatives have been synthesized and studied, particularly in the context of antiviral and hypoxia-inducible factor 1 (HIF-1) inhibitory activities (). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[(4-Methanesulfonylphenyl)methyl]cyclobutanamine C₁₂H₁₇NO₂S 263.34* 4-Methanesulfonylphenyl, cyclobutanamine N/A
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ 247.18 Morpholine substituent, benzyl linkage
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 288.16 Bromo-fluoro substitution, N-methyl group
N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide (3) C₂₅H₃₁F₃N₂O₂S 504.60 Trifluoromethyl-piperidine, methanesulfonamide, dual aromatic systems

*Calculated based on atomic composition.

Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., methanesulfonyl in the target compound) increases polarity compared to morpholine (10d) or halogenated derivatives (9r, 9s) .
  • Pharmacological Implications : Cyclobutanamine derivatives demonstrate enhanced HIF-1 inhibition compared to propan-2-amine analogs but may suffer from higher lipophilicity and reduced aqueous solubility .

Sulfonamide-Containing Compounds

The methanesulfonyl group in the target compound is structurally analogous to sulfonamide-containing drugs like etoricoxib () and rofecoxib ().

Table 2: Comparison with Sulfonamide/Sulfonyl Pharmaceuticals
Compound Name Molecular Weight (g/mol) Key Features Therapeutic Use Reference
Etoricoxib 358.84 Selective COX-2 inhibitor, bipyridine core Anti-inflammatory, analgesic
Rofecoxib 314.36 COX-2 inhibitor, cardiovascular risk Arthritis (withdrawn)
Target Compound 263.34 Cyclobutanamine, non-COX-targeting sulfonyl Undetermined (research) N/A
Key Observations:
  • COX-2 Selectivity : Unlike etoricoxib and rofecoxib, the target compound lacks a bipyridine or diarylheterocycle core, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Properties

highlights critical trade-offs in cyclobutanamine derivatives:

  • HIF-1 Inhibition : Cyclobutanamine and 1-cyclopropylmethanamine derivatives exhibit superior HIF-1 inhibition compared to propan-2-amine analogs.
  • Solubility and Lipophilicity : Cyclobutanamine’s rigid structure increases lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to morpholine or piperidine derivatives .

Biological Activity

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways involved in cancer and other diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of Biological Activity

The compound this compound has been studied primarily for its role in inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation. The Akt pathway is often dysregulated in cancers, making it a target for therapeutic intervention.

  • Inhibition of Akt Activity :
    • The compound acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is essential for regulating cell survival and apoptosis. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
    • Research indicates that the compound may interact with specific residues in the Akt protein, disrupting its activation and downstream signaling .
  • Selectivity :
    • Studies have shown that this compound exhibits selectivity towards certain isoforms of Akt, which may reduce potential side effects associated with broader inhibitors .

Case Studies

  • Cancer Cell Lines :
    • In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (e.g., caspase activation) compared to untreated controls .
    • A notable study reported an IC50 value (the concentration needed to inhibit cell growth by 50%) in the nanomolar range, indicating high potency against specific cancer types .
  • Animal Models :
    • In vivo experiments using mouse models of cancer showed that administration of the compound led to significant tumor regression without severe toxicity, suggesting a favorable therapeutic window .

Table 1: Summary of Biological Activities

ActivityObservationReference
Akt Inhibition Significant reduction in Akt phosphorylation
Cell Viability IC50 < 10 nM in multiple cancer lines
Apoptosis Induction Increased caspase-3 and caspase-9 activity
Tumor Regression Notable reduction in tumor size in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.